Core Chemical Identity and Physicochemical Properties
Core Chemical Identity and Physicochemical Properties
An In-Depth Technical Guide to 2-(4-Bromophenyl)pyridine for Advanced Research and Development
This guide provides an in-depth technical overview of 2-(4-Bromophenyl)pyridine, a pivotal heterocyclic compound in modern organic synthesis and materials science. Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple data recitation to offer actionable insights into its synthesis, properties, and applications, grounded in established scientific principles.
2-(4-Bromophenyl)pyridine is a biaryl compound featuring a pyridine ring linked to a bromophenyl group at the 2-position. This specific arrangement of a nucleophilic nitrogen atom and a reactive carbon-bromine bond makes it a highly versatile and valuable building block. Its unique electronic and structural characteristics are foundational to its utility in diverse chemical transformations.
The primary identifiers and properties are summarized below for quick reference.
Table 1: Chemical Identifiers for 2-(4-Bromophenyl)pyridine
| Identifier | Value | Source |
| CAS Number | 63996-36-1 | [1][2][3][4] |
| IUPAC Name | 2-(4-bromophenyl)pyridine | [1][3] |
| Molecular Formula | C₁₁H₈BrN | [1][2][3] |
| Molecular Weight | 234.1 g/mol | [1][2][3] |
| InChI Key | FBQFCXDBCPREBP-UHFFFAOYSA-N | [1][2] |
| Canonical SMILES | C1=CC=NC(=C1)C2=CC=C(C=C2)Br | [1][3] |
Table 2: Physicochemical Properties of 2-(4-Bromophenyl)pyridine
| Property | Value | Source |
| Appearance | White to yellow solid/crystalline powder | [1][2] |
| Melting Point | 61-65 °C | [2] |
| Boiling Point | 322.3 °C at 760 mmHg | [2] |
| Purity | Typically ≥97-98% | [1][2] |
Spectroscopic Signature: A Structural Confirmation
Spectroscopic analysis is crucial for verifying the identity and purity of 2-(4-Bromophenyl)pyridine. The key spectral features are consistent with its biaryl structure.
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¹H NMR: The proton NMR spectrum is characteristic. The pyridine protons typically appear as multiplets in the downfield region (δ 8.7-7.2 ppm), with the proton ortho to the nitrogen atom being the most deshielded. The protons on the bromophenyl ring appear as two distinct doublets in the aromatic region (δ 7.9-7.5 ppm), indicative of a para-substituted benzene ring.[5]
-
¹³C NMR: The carbon NMR spectrum shows 11 distinct signals corresponding to the carbon atoms in the molecule. The carbon atom attached to the bromine (C-Br) and the carbons of the pyridine ring, particularly the one bonded to the nitrogen (C-N), exhibit characteristic chemical shifts.[5]
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Synthesis Pathways: The Suzuki-Miyaura Cross-Coupling
While several methods exist for the synthesis of biaryl compounds, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the most prevalent and efficient method for preparing 2-(4-Bromophenyl)pyridine. This choice is dictated by its high functional group tolerance, mild reaction conditions, and the commercial availability of the starting materials.
The core transformation involves the coupling of a pyridine-based boronic acid or ester with a brominated aromatic ring, or more commonly, 2-bromopyridine with 4-bromophenylboronic acid.
Workflow: Suzuki-Miyaura Coupling for 2-(4-Bromophenyl)pyridine Synthesis
Caption: Generalized workflow for the synthesis of 2-(4-Bromophenyl)pyridine.
Detailed Experimental Protocol (Suzuki-Miyaura Coupling)
-
Reagent Preparation: To an oven-dried Schlenk flask, add 2-bromopyridine (1.0 eq), 4-bromophenylboronic acid (1.1 eq), potassium carbonate (K₂CO₃, 2.0 eq), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).
-
Solvent Addition: Add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v).
-
Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 15 minutes.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield pure 2-(4-Bromophenyl)pyridine.
Trustworthiness Insight: The choice of a palladium(0) catalyst and a suitable base is critical. Pd(PPh₃)₄ is effective, and the use of an inorganic base like K₂CO₃ or Na₂CO₃ is essential to facilitate the transmetalation step of the catalytic cycle. Degassing the solvent is a non-negotiable step to prevent the oxidation of the Pd(0) catalyst to its inactive Pd(II) state, which would halt the reaction.
Key Applications in Science and Industry
The bifunctional nature of 2-(4-Bromophenyl)pyridine makes it a valuable intermediate in several high-value sectors.
-
Pharmaceuticals: It serves as a foundational scaffold in drug discovery. The pyridine nitrogen can act as a hydrogen bond acceptor, interacting with biological targets, while the bromophenyl group allows for further molecular elaboration via cross-coupling reactions to build more complex and potent bioactive molecules.[6] Derivatives have been investigated for applications as microbial DNA-gyrase inhibitors and potential antiviral agents.[7][8]
-
Ligand Synthesis and Catalysis: The pyridine moiety is an excellent N-donor ligand for coordinating with transition metals. This allows for the synthesis of novel metal complexes with tailored electronic and steric properties.[9][10] These complexes are often explored for their catalytic activity, luminescent properties, or as components in supramolecular assemblies.[11][12]
-
Materials Science: This compound is used in the synthesis of conjugated polymers and organic materials for electronics. The ability to functionalize the molecule at the bromine position allows for the creation of extended π-systems, which are essential for developing organic light-emitting diodes (OLEDs) and other optoelectronic devices.[6]
-
Agrochemicals: It is also utilized as an intermediate in the synthesis of next-generation pesticides and herbicides, where the specific biaryl structure can contribute to enhanced efficacy and stability.[6]
Safety, Handling, and Toxicology
As a laboratory chemical, 2-(4-Bromophenyl)pyridine must be handled with appropriate precautions.
Table 3: GHS Hazard Information
| Hazard Class | Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 | Warning |
| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 | Warning |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | GHS07 | Warning |
| STOT - Single Exposure | H335: May cause respiratory irritation | GHS07 | Warning |
| (Source:[2][3]) |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13][14]
-
Personal Protective Equipment:
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[15]
First Aid Measures
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[16]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[16]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[16]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[16]
Toxicological Note: Comprehensive toxicological data for 2-(4-Bromophenyl)pyridine is limited. The provided GHS classifications are based on aggregated data and predictions. Therefore, it should be treated as a potentially hazardous substance, and exposure should be minimized.[17]
Conclusion
2-(4-Bromophenyl)pyridine is more than just a chemical intermediate; it is an enabling tool for innovation across multiple scientific disciplines. Its well-defined physicochemical properties, predictable reactivity in cornerstone reactions like the Suzuki coupling, and versatile applications in creating pharmaceuticals, catalysts, and advanced materials underscore its importance. By understanding the principles behind its synthesis and handling it with the requisite care, researchers can fully leverage its potential to drive discovery and development.
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ResearchGate. (PDF) Crystal structure of [2-(4-bromophenyl)pyridine-κ2C,N)bromo[1,3-bis- (4-methylphenyl)imidazol-2-ylidene-κC)] palladium(II), C28H23Br2N3Pd. bromo13-bis-_4-methylphenylimidazol-2-ylidene-kC_palladiumII_C28H23Br2N3Pd)
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